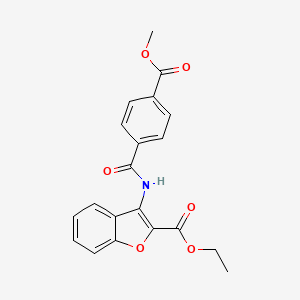

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate

カタログ番号:

B2570608

CAS番号:

477501-17-0

分子量:

367.357

InChIキー:

XVYKOIQKXIGKTN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Ethyl 3-(4-(methoxycarbonyl)benzamido)benzofuran-2-carboxylate is a synthetically designed benzofuran derivative intended for research use in medicinal chemistry and drug discovery. The benzofuran scaffold is a prominent privileged structure in pharmaceutical development, known for its diverse biological activities and presence in several active compounds . This particular molecule features a benzofuran core functionalized with both an ethyl ester and a benzamido group that itself contains a methoxycarbonyl moiety. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound as a key building block, with the amide linkage providing conformational rigidity and the ester groups offering sites for further chemical modification, such as hydrolysis to carboxylic acids . Benzofuran derivatives have demonstrated significant potential in various therapeutic areas. Extensive scientific literature reports that such compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties . Some benzofuran-based molecules function by targeting critical cellular pathways; for instance, certain derivatives are potent inhibitors of enzymes like glucokinase (GK) for diabetes research or p21-activated kinase 4 (PAK4) for oncology studies . The structural features of this compound suggest it is a promising candidate for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name |

ethyl 3-[(4-methoxycarbonylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-3-26-20(24)17-16(14-6-4-5-7-15(14)27-17)21-18(22)12-8-10-13(11-9-12)19(23)25-2/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYKOIQKXIGKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Functional Group Influence

Molecular Properties

- The target compound’s higher molar mass (~367 g/mol) compared to simpler esters (e.g., ethyl benzofuran-2-carboxylate, 190 g/mol) suggests reduced bioavailability but enhanced target specificity due to the bulky benzamido group .

- Metsulfuron methyl ester’s triazine-sulfonylurea structure exemplifies agrochemical design, diverging from the pharmacological focus of benzofuran derivatives .

Stability and Reactivity

- Ethyl benzofuran-2-carboxylate undergoes hydrolysis in DMF/water, forming isomers (combined yield: ~9%) .

Research Findings and Implications

- Pharmacological Screening : Compounds with para-substituted benzamido groups (e.g., methoxycarbonyl) show improved cellular uptake due to increased lipophilicity, a trait observed in antitumor agents .

- Synthetic Modifications : Introducing piperidine or sulfonamide moieties (Evidences 4–5) diversifies reactivity and target engagement, guiding structure-activity relationship (SAR) studies for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。